PZM21 is a synthetically derived compound that serves as a research tool for studying the mu-opioid receptor (MOR). [, ] It is classified as a G protein-biased agonist of the MOR, meaning it preferentially activates G protein signaling pathways over β-arrestin recruitment. [, , , , , , , ] This selectivity makes PZM21 a valuable tool for investigating the distinct roles of these pathways in mediating the effects of MOR activation. [, , , , , ]
PZM21 is classified as a synthetic organic compound within the category of opioid receptor modulators. It is specifically designed to interact with the mu-opioid receptor, a key player in pain perception and modulation. The compound is distinct from classical opioids due to its unique structure and mechanism of action, which favor G protein signaling pathways over β-arrestin recruitment, potentially minimizing side effects such as respiratory depression and addiction .
The synthesis of PZM21 has been achieved through various methods, with a notable approach involving the use of L-alanine as a starting material. The synthesis typically involves several steps:
Recent studies have optimized these methods further by exploring alternative scaffolds and reaction conditions to enhance yield and efficacy of analogs derived from PZM21 .
PZM21's molecular structure can be described as follows:
The stereochemistry of PZM21 is particularly important; it exists primarily in the (S,S) configuration, which has been shown to correlate with its biological activity .
PZM21 participates in various chemical reactions during its synthesis, including:
The ability to modify PZM21's structure has led to the development of several analogs with varying pharmacological profiles .
PZM21 operates primarily through selective activation of the mu-opioid receptor via G protein signaling pathways. This mechanism contrasts with traditional opioids that may also activate β-arrestin pathways, leading to undesirable side effects such as tolerance and dependence.
PZM21 exhibits several notable physical and chemical properties:
These properties are essential for understanding how PZM21 behaves in biological systems and during formulation development for therapeutic use .
PZM21 has potential applications in various fields:
Classical μ-opioid receptor (MOR) agonists like morphine and fentanyl have been clinical mainstays for severe pain management due to their potent analgesic efficacy. These compounds primarily exert their effects through G protein-mediated signaling pathways, inhibiting adenylate cyclase activity, reducing neurotransmitter release, and hyperpolarizing neurons via G protein-gated inwardly rectifying potassium (GIRK) channels [3] [6]. Despite their therapeutic value, these traditional opioids produce dose-limiting adverse effects:
Table 1: Limitations of Classical vs. Ideal Opioid Analgesics
Pharmacological Property | Classical Agonists (e.g., Morphine) | Therapeutic Goal |
---|---|---|
Respiratory Safety Profile | Significant depression at analgesic doses | Minimal respiratory effect |
Gastrointestinal Motility | Severe constipation | Preserved gut function |
Abuse Liability | High reinforcing properties | Reduced rewarding effects |
Signaling Bias | Balanced G protein/β-arrestin activation | G protein-selective signaling |
These limitations stem partly from the ability of classical opioids to promiscuously activate both G protein and β-arrestin pathways. β-arrestin recruitment triggers receptor internalization and activates independent signaling cascades linked to adverse effects, as demonstrated by reduced respiratory depression and constipation in β-arrestin-2 knockout mice treated with morphine [2] [5].
The concept of "functional selectivity" or "biased agonism" revolutionized opioid drug discovery by demonstrating that ligands can preferentially activate specific MOR signaling pathways. This strategy aims to retain G protein-mediated analgesia while minimizing β-arrestin-dependent adverse effects [2] [3]. Key advances include:
Table 2: Key Signaling Pathways in MOR Pharmacology
Signaling Effector | Physiological Consequence | Therapeutic Relevance |
---|---|---|
Gi/o protein | Analgesia, Sedation | Retained in biased agonists |
β-arrestin-2 | Respiratory depression, Constipation, Tolerance | Minimized in biased agonists |
Gβγ subunits | GIRK channel activation (neuronal inhibition) | Retained for analgesia |
GRK phosphorylation | Receptor desensitization and internalization | Reduced in biased ligands |
PZM21 emerged as a test case for whether computational approaches could intentionally design ligands with this optimized signaling profile [1] [9].
PZM21 was developed through an innovative structure-based drug discovery pipeline combining computational modeling, high-throughput screening, and medicinal chemistry optimization. This approach leveraged emerging structural insights into MOR conformations:
Table 3: Chemical and Pharmacological Profile of PZM21
Property | Value | Significance |
---|---|---|
Chemical Formula | C19H27N3O2S | Unique scaffold vs. classical opioids |
Molecular Weight | 361.50 g/mol | Optimal for CNS penetration |
MOR Selectivity | 500-fold over DOR; κOR antagonist (IC50 18 nM) | Avoids dysphoric κ effects |
Signaling Bias (ΔlogR) | +2.1 for Gi vs. β-arrestin | Superior bias vs. morphine (ΔlogR = 0) |
In Vivo Analgesia | ED50 = 24 mg/kg (hot plate test) | Confirms CNS bioavailability |
PZM21’s distinct chemotype (1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea) confers its pharmacological profile. It exhibits negligible activity at κ-opioid and nociceptin receptors and weak δ-opioid receptor agonism, making it one of the most selective MOR agonists developed [1] [9] [10]. Functional assays confirm its bias:
Preclinical studies demonstrated PZM21’s analgesic efficacy in thermal and chemical pain models with markedly reduced respiratory depression and constipation versus morphine at equianalgesic doses, positioning it as a paradigm-shifting tool for probing biased agonism [1] [3] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0